BenchChemオンラインストアへようこそ!

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea

Medicinal chemistry Structure-activity relationship Hydrogen bonding

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea (CAS 1219905-60-8) is a trisubstituted urea derivative with molecular formula C15H22N2O3 and molecular weight 278.35 g/mol. The compound bears a (1-hydroxycyclopentyl)methyl substituent on one urea nitrogen and a 4-methoxybenzyl group on the other, placing it within a class of N,N'-disubstituted ureas explored for kinase inhibition (GSK-3β) and soluble epoxide hydrolase (sEH) modulation.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 1219905-60-8
Cat. No. B2763444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea
CAS1219905-60-8
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)O
InChIInChI=1S/C15H22N2O3/c1-20-13-6-4-12(5-7-13)10-16-14(18)17-11-15(19)8-2-3-9-15/h4-7,19H,2-3,8-11H2,1H3,(H2,16,17,18)
InChIKeyYREGDGKTQDSXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea (CAS 1219905-60-8): Structural Baseline for Procurement Evaluation


1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea (CAS 1219905-60-8) is a trisubstituted urea derivative with molecular formula C15H22N2O3 and molecular weight 278.35 g/mol . The compound bears a (1-hydroxycyclopentyl)methyl substituent on one urea nitrogen and a 4-methoxybenzyl group on the other, placing it within a class of N,N'-disubstituted ureas explored for kinase inhibition (GSK-3β) and soluble epoxide hydrolase (sEH) modulation. Its closest structural analogs differ by benzyl ring substitution, linker length, or hydroxycycloalkyl identity, each of which alters hydrogen-bonding capacity, electronic character, and conformational flexibility—factors that directly govern target engagement and selectivity.

Why Generic Substitution of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea with In-Class Analogs Fails


Compounds within the hydroxycyclopentylmethyl-urea class are not freely interchangeable because small changes in benzyl substitution and linker topology produce quantifiable shifts in hydrogen-bond acceptor (HBA) count, electronic character (Hammett σ_p), and conformational ensemble . Removing the 4-methoxy group (to give the unsubstituted benzyl analog CAS 1219906-94-1) eliminates a hydrogen-bond acceptor and reverses the electronic character of the aromatic ring from electron-donating to neutral. Replacing methoxy with chloro (CAS 1219912-76-1) swaps an electron-donating, H-bond-capable substituent for an electron-withdrawing, non-H-bonding substituent. Extending the linker by one methylene (CAS 1219914-57-4) alters the spatial positioning of the aromatic ring relative to the urea pharmacophore. These differences are non-trivial: in related 4-methoxybenzyl urea series, the methoxy substituent is a key determinant of GSK-3β inhibitory potency (IC50 = 104 nM for AR-A014418 vs. >10 μM for des-methoxy analogs) . Generic substitution without matching these descriptors risks loss of target engagement and confounds SAR interpretation.

Quantitative Differentiation Evidence for 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count: Target Compound vs. Unsubstituted Benzyl Analog

The target compound contains three hydrogen-bond acceptors (urea carbonyl oxygen, methoxy oxygen, tertiary hydroxyl oxygen), whereas the unsubstituted benzyl analog 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219906-94-1) possesses only two (lacking the methoxy oxygen) . This additional HBA site can form a supplementary interaction with target residues, as demonstrated by the 4-methoxybenzyl group of AR-A014418 which engages a key backbone NH in the GSK-3β hinge region [1]. The quantified difference of +1 HBA is structurally modest but functionally significant—in systematic SAR studies of 1-aryl-3-(4-methoxybenzyl)ureas, removal of the 4-methoxy group reduced GSK-3β inhibition by >10-fold in multiple matched pairs [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Electronic Modulation at the Para Position: 4-OMe vs. 4-Cl Substituent Comparison

The 4-methoxy substituent on the target compound exerts a net electron-donating effect via resonance (Hammett σ_p = -0.27), whereas the 4-chloro substituent in 1-(4-chlorobenzyl)-3-((1-hydroxycyclopentyl)methyl)urea (CAS 1219912-76-1) is electron-withdrawing (σ_p = +0.23) [1]. This ±0.50 unit polarity reversal changes the π-electron density on the aromatic ring and the basicity of the benzylamine nitrogen, which in turn modulates the strength of π-stacking interactions and the pKa of the urea NH [2]. In related urea-based kinase inhibitors, para-substituent electronic character correlates with both potency and selectivity: electron-donating groups generally favor GSK-3β binding, while electron-withdrawing groups shift selectivity toward other kinases [3]. The Δσ_p of 0.50 between OMe and Cl represents a substantial electronic perturbation that cannot be compensated by merely matching steric bulk (Cl van der Waals radius ≈ 1.75 Å vs. OCH3 ≈ 2.0 Å effective radius).

Physical organic chemistry SAR Electronic effects

Linker Length: Methylene vs. Ethylene Spacer Impact on Conformational Pre-organization

The target compound employs a single methylene (-CH2-) linker between the urea nitrogen and the 4-methoxyphenyl ring, whereas the phenethyl analog 1-((1-hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1219914-57-4) uses an ethylene (-CH2CH2-) spacer . The methylene linker constrains the aromatic ring to a narrower conformational distribution and positions it approximately 1.54 Å closer to the urea core compared with the ethylene analog. In trisubstituted urea sEH inhibitors, linker length is a critical determinant of potency: patent US8501783 explicitly describes conformationally restricted ureas as achieving superior sEH inhibition (exemplified IC50 values as low as 0.4 nM) relative to flexible linear counterparts, attributing this to reduced entropic penalty upon binding [1]. The target compound's shorter linker pre-organizes the 4-methoxybenzyl group for binding to compact hydrophobic sub-pockets, whereas the ethylene analog trades this pre-organization for increased conformational entropy.

Conformational analysis Ligand design Entropy

Methoxy Group Count: Mono-Methoxy (4-OMe) vs. Di-Methoxy (3,4-diOMe) Physicochemical Trade-off

The target compound bears a single methoxy group at the para position, whereas 1-(3,4-dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea (CAS 1234980-52-9) carries two methoxy substituents . The dimethoxy analog has a higher molecular weight (308.37 vs. 278.35 g/mol, Δ = +30.02) and calculated higher lipophilicity (estimated ΔclogP ≈ +0.4 to +0.6), which pushes it closer to or beyond typical lead-like property thresholds (MW >300, clogP >3) [1]. In oral drug discovery, exceeding MW 300 correlates with reduced permeability and increased attrition [1]. Furthermore, the second methoxy at the meta position introduces additional conformations (rotation of the 3-OCH3 group) and potential for off-target interactions via the extra H-bond acceptor. The mono-methoxy compound thus occupies a more favorable position in drug-like chemical space while retaining the 4-methoxy pharmacophore required for GSK-3β hinge binding.

Lipophilicity Drug-likeness Physicochemical profiling

Tertiary Hydroxyl Group on Cyclopentyl: Metabolic Stability vs. Secondary Alcohol or Unsubstituted Cycloalkyl Analogs

The (1-hydroxycyclopentyl)methyl moiety in the target compound contains a tertiary hydroxyl group (attached to a fully substituted cyclopentyl carbon), which cannot undergo oxidation to a ketone without cleavage of the cyclopentyl ring . In contrast, analogs bearing a secondary hydroxyl (e.g., 3-hydroxycyclopentyl isomers) are susceptible to alcohol dehydrogenase (ADH)-mediated oxidation to the corresponding ketone, a common metabolic clearance pathway for cyclic alcohols. While no direct in vitro microsomal stability data are publicly available for this specific compound, the tertiary nature of the hydroxyl provides a structural basis for reduced metabolic vulnerability compared to secondary alcohol analogs [1]. Additionally, the hydroxyl group introduces a hydrogen-bond donor (count = 3 total for the target compound: 2 urea NH + 1 tertiary OH) that is absent in fully N-alkylated urea analogs lacking the hydroxycyclopentyl group, expanding the compound's interaction capacity with polar active-site residues without introducing a metabolic liability.

Metabolism Oxidation Drug design

Defined Application Scenarios for 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea Based on Quantitative Differentiation Evidence


GSK-3β Inhibitor Lead Optimization: 4-Methoxybenzyl Pharmacophore Scaffold

The 4-methoxybenzyl urea motif is a validated pharmacophore for GSK-3β inhibition, as demonstrated by AR-A014418 (IC50 = 104 nM, Ki = 38 nM) [1]. The target compound retains this core element while replacing the 5-nitrothiazole moiety of AR-A014418 with a (1-hydroxycyclopentyl)methyl group. This structural divergence creates an opportunity to explore a distinct chemical series where the hydroxycyclopentyl substituent may engage the solvent-exposed region of the ATP-binding pocket differently than the thiazole ring. Procurement of this compound is justified when the research objective is to (a) confirm whether the 4-methoxybenzyl urea core alone provides sufficient GSK-3β affinity in a novel substitution context, (b) profile selectivity against the broader kinome relative to AR-A014418, or (c) capitalize on the tertiary alcohol's resistance to oxidative metabolism (Section 3, Evidence Item 5) for improved cellular persistence in neuronal or pancreatic β-cell models.

Soluble Epoxide Hydrolase (sEH) Inhibitor Fragment or Scaffold-Hopping Program

Trisubstituted ureas are a privileged scaffold for sEH inhibition, with conformationally restricted analogs achieving IC50 values down to 0.4 nM in fluorescence-based assays [2]. The target compound's (1-hydroxycyclopentyl)methyl group provides a conformationally constrained cycloalkyl substituent at one urea nitrogen, while the 4-methoxybenzyl group offers an aromatic ring with an H-bond acceptor—features that align with the sEH pharmacophore model of a central urea flanked by one lipophilic and one polar/aromatic substituent. Potential application scenarios include: (i) use as a fragment-sized starting point (MW 278) for structure-based elaboration toward sub-100 nM sEH inhibitors, (ii) comparative profiling against known sEH inhibitors (e.g., t-AUCB) to establish selectivity over related epoxy hydrolases, (iii) evaluation in cellular models of hypertension or inflammation where sEH-derived epoxyeicosatrienoic acid (EET) hydrolysis is implicated.

Physicochemical Comparator in Matched Molecular Pair (MMP) SAR Studies

The compound's well-defined position within a congeneric series—differing from the unsubstituted benzyl analog (ΔHBA = -1), the 4-chloro analog (Δσ_p = -0.50), the dimethoxy analog (ΔMW = +30.02), and the phenethyl analog (Δlinker = +1 atom)—makes it an ideal centerpiece for matched molecular pair (MMP) analysis (Section 3, Evidence Items 1–4). Procurement of the full set of analogs alongside the target compound enables quantitative deconvolution of electronic, steric, H-bonding, and conformational contributions to target binding or cellular activity. This scenario is most relevant for medicinal chemistry groups conducting systematic SAR exploration where rigorous attribution of potency changes to specific structural perturbations is required for computational model building (e.g., Free-Wilson analysis, QSAR, or Free Energy Perturbation calculations).

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 278.35 g/mol, 3 hydrogen-bond donors, and 3 hydrogen-bond acceptors, the compound satisfies the 'rule of three' criteria commonly applied to fragment libraries (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [3]. Its structural complexity (presence of a stereogenic center at the cyclopentyl carbon, though racemic in the commercial material) and balanced physicochemical profile make it suitable for fragment screening by NMR (WaterLOGSY, STD), surface plasmon resonance (SPR), or thermal shift assays. The 4-methoxybenzyl group provides a sensitive 1H NMR reporter signal for ligand-observed experiments, while the urea NH protons serve as potential STD readout points. Inclusion of this compound in a fragment library is justified over the unsubstituted benzyl or dimethoxy analogs because it offers the core pharmacophore elements (urea, hydroxycyclopentyl, methoxybenzyl) with maximal ligand efficiency potential.

Quote Request

Request a Quote for 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.